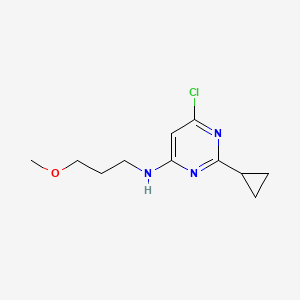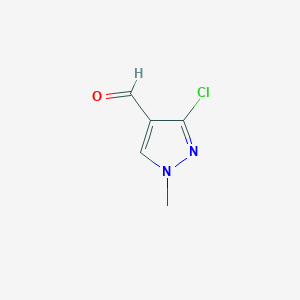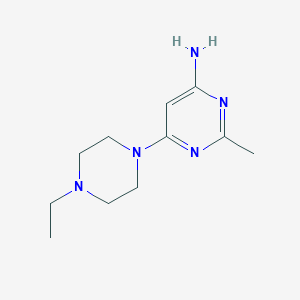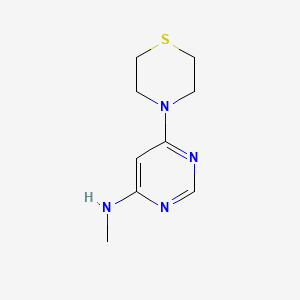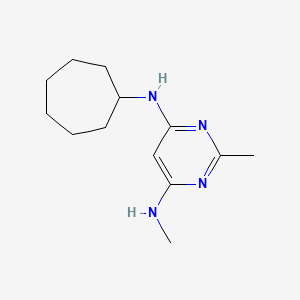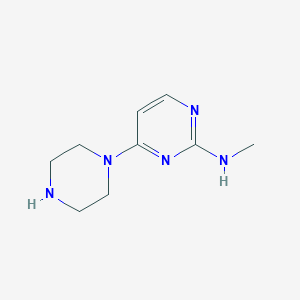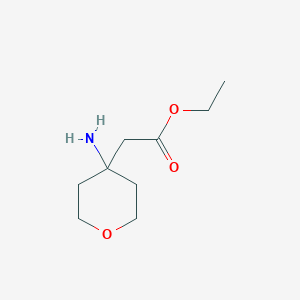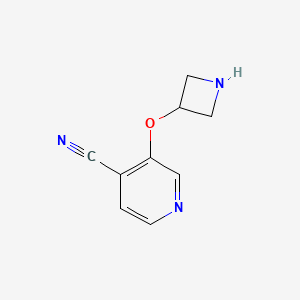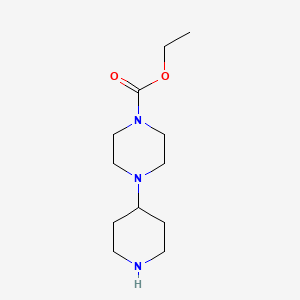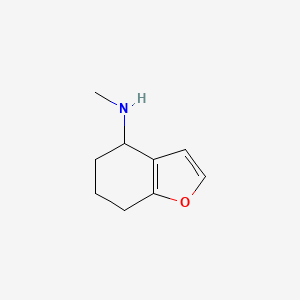
1-(4-Aminophenyl)-4-ethoxypyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)-4-ethoxypyrrolidin-3-ol, also known as 4-ethoxy-1-(4-aminophenyl)pyrrolidin-3-ol (EPAP), is a synthetic organic compound with a wide range of applications in scientific research. EPAP is a derivative of pyrrolidin-3-ol, an organic compound that is found in many plants and animals. EPAP's unique properties make it an attractive molecule for use in a variety of laboratory experiments and clinical studies.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing compounds related to 1-(4-Aminophenyl)-4-ethoxypyrrolidin-3-ol. For example, a novel approach for synthesizing 2-arylpyrrolidine-1-carboxamides, involving acid-catalyzed cyclization of ureas in the presence of 3-aminophenol, offers a pathway to obtain compounds with good to high yields. This method is highlighted for its mild reaction conditions and the use of inexpensive catalysts (Smolobochkin et al., 2017).
Antimicrobial and Antioxidant Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. For instance, novel succinimide derivatives have shown promising in vitro antifungal activities against several test fungi, with specific derivatives highlighted as potential fungicides due to their significant inhibitory activities (Cvetković et al., 2019).
Corrosion Inhibition
Research has also explored the use of compounds with structural similarities to this compound as corrosion inhibitors. For example, a study demonstrated the inhibition performance of certain organic compounds on mild steel in hydrochloric acid medium, achieving inhibition efficiency values of up to 98%, indicating their potential as highly effective corrosion inhibitors (Bentiss et al., 2009).
Tubulin-Targeting Antitumor Agents
Compounds analogous to this compound have been investigated for their potential as tubulin-targeting antitumor agents. Structural modifications to these compounds have led to the discovery of potent antiproliferative compounds with significant activity against various cancer cell types, indicating their potential in cancer therapy (Greene et al., 2016).
Propriétés
IUPAC Name |
1-(4-aminophenyl)-4-ethoxypyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-12-8-14(7-11(12)15)10-5-3-9(13)4-6-10/h3-6,11-12,15H,2,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOADHVBVRIJGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

